molecular formula C15H14O4 B2618945 3-[(2-Methoxyphenoxy)methyl]benzoic acid CAS No. 514221-07-9

3-[(2-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B2618945
CAS No.: 514221-07-9
M. Wt: 258.273
InChI Key: ICGYAYVVXSSTEK-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4 It is known for its unique structural features, which include a benzoic acid moiety linked to a methoxyphenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 2-methoxyphenol with benzyl chloride under basic conditions to form 2-methoxyphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-[(2-Hydroxyphenoxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(2-Methoxyphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-[(2-Methoxyphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenoxy)methyl]benzoic acid
  • 4-[(2-Methoxyphenoxy)methyl]benzoic acid
  • 3-[(2-Hydroxyphenoxy)methyl]benzoic acid

Uniqueness

3-[(2-Methoxyphenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[(2-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYAYVVXSSTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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